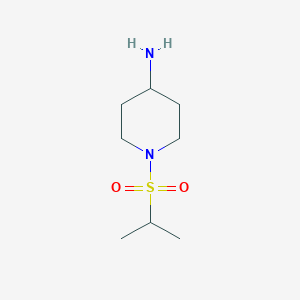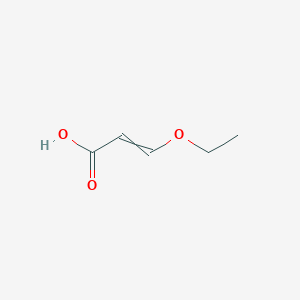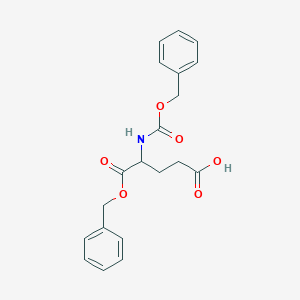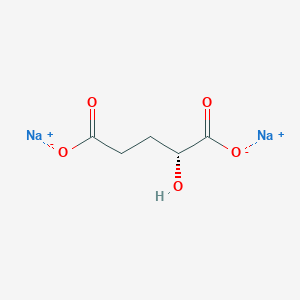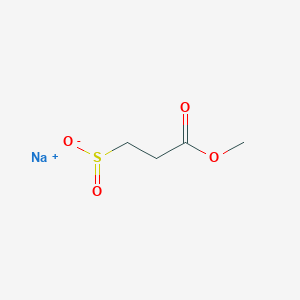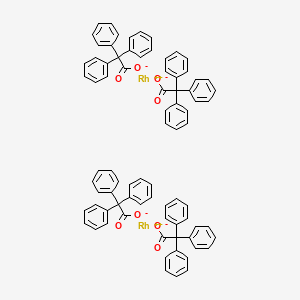
Rh2(TPA)4
描述
Rhodium(II) tetrakis(triphenylacetate), commonly referred to as Rh2(TPA)4, is a coordination compound consisting of two rhodium atoms bridged by four triphenylacetate ligands. This compound is known for its distinctive green color and is widely used in various catalytic processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Rhodium(II) tetrakis(triphenylacetate) can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid. The reaction typically involves dissolving rhodium(II) acetate in a suitable solvent, such as dichloromethane, and then adding triphenylacetic acid. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Rh2(TPA)4.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles remain similar, involving the reaction of rhodium(II) acetate with triphenylacetic acid under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Rhodium(II) tetrakis(triphenylacetate) is known to undergo various types of chemical reactions, including:
Oxidation: Rh2(TPA)4 can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: this compound can undergo ligand substitution reactions, where one or more of its triphenylacetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically conducted at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas or hydride donors are commonly used, with reactions often performed under mild conditions.
Substitution: Various ligands, such as phosphines or amines, can be used in substitution reactions, often requiring specific solvents and temperatures to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxygenated organic compounds, while reduction reactions can produce hydrogenated products.
科学研究应用
Rhodium(II) tetrakis(triphenylacetate) has a wide range of scientific research applications, including:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation, aziridination, and C-H activation reactions.
Biology: Rh2(TPA)4 is employed in the study of enzyme mimetics and as a probe for understanding biological oxidation processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its catalytic properties in synthesizing complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and in various industrial catalytic processes.
作用机制
The mechanism by which Rh2(TPA)4 exerts its effects typically involves the formation of a rhodium-carbene or rhodium-nitrene intermediate. These intermediates are highly reactive and can facilitate a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cyclopropanation reactions, the rhodium-carbene intermediate reacts with alkenes to form cyclopropane rings.
相似化合物的比较
Similar Compounds
- Rhodium(II) acetate dimer (Rh2(OAc)4)
- Rhodium(II) trifluoroacetate dimer (Rh2(tfa)4)
- Rhodium(II) octanoate dimer (Rh2(oct)4)
Uniqueness
Rhodium(II) tetrakis(triphenylacetate) is unique due to its bulky triphenylacetate ligands, which provide steric protection and influence the compound’s reactivity and selectivity. Compared to other rhodium(II) dimers, Rh2(TPA)4 often exhibits higher selectivity in catalytic reactions, making it a valuable tool in synthetic chemistry.
属性
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCFUCLTZPZQD-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H60O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methane;(4-methoxyphenyl)methyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7839883.png)
![[4-[(4-Methylphenyl)methoxy]phenyl]methyl imidazole-1-carboxylate](/img/structure/B7839892.png)
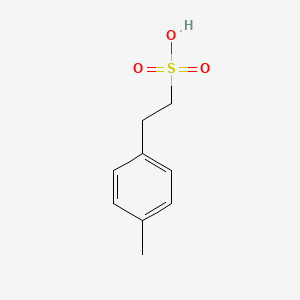
![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)
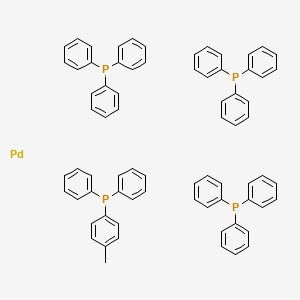
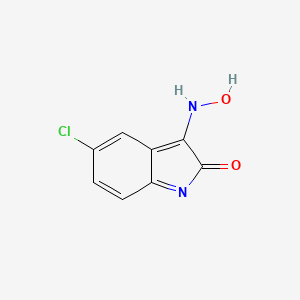
![1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride](/img/structure/B7839935.png)
